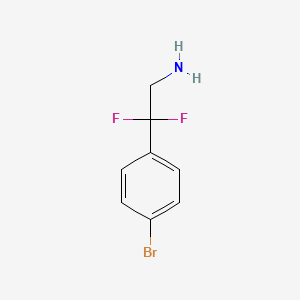

2-(4-Bromophenyl)-2,2-difluoroethan-1-amine

CAS No.: 1378866-69-3

Cat. No.: VC5716156

Molecular Formula: C8H8BrF2N

Molecular Weight: 236.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378866-69-3 |

|---|---|

| Molecular Formula | C8H8BrF2N |

| Molecular Weight | 236.06 |

| IUPAC Name | 2-(4-bromophenyl)-2,2-difluoroethanamine |

| Standard InChI | InChI=1S/C8H8BrF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2 |

| Standard InChI Key | ARQYKMXMQFUESA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(CN)(F)F)Br |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine, reflects its molecular architecture:

-

A primary amine (-NH2) at the first carbon of an ethane chain.

-

Two fluorine atoms and a 4-bromophenyl group substituent at the second carbon.

Molecular Formula:

Molecular Weight: 246.06 g/mol

Structural Formula:

This structure places the molecule within a class of halogenated fluorinated amines, which are often explored for their bioisosteric potential in drug design .

Synthesis Methods

General Synthetic Strategy

The synthesis of 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine can be extrapolated from analogous methodologies used for structurally related compounds, such as 2-bromo-2,2-difluoroethylamine hydrochloride . A two-step approach is hypothesized:

-

Amidation of a Difluoroester:

-

Reductive Amination:

Hypothetical Reaction Scheme:

Optimized Conditions and Yield

Based on analogous syntheses , the yield for such a route is estimated at 30–35%, with critical parameters including:

-

Temperature Control: 0–10°C during addition to prevent side reactions.

-

Solvent Ratios: THF-to-amide mass ratio of 6:1–8:1 to ensure solubility.

-

Stoichiometry: and at 2–3 equivalents relative to the amide.

Physicochemical Properties

Key Characteristics

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.06 g/mol |

| Physical State | Solid (hypothesized) |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DCM) |

| Melting Point | Not reported (estimated 150–170°C) |

| Stability | Stable under inert conditions |

Spectroscopic Data

-

NMR: Expected signals include a singlet for the group (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.6 ppm).

-

NMR: Two equivalent fluorine atoms resonating near δ -120 ppm .

Applications and Biological Relevance

Pharmaceutical Intermediates

The compound’s fluorinated and brominated structure makes it a candidate for:

-

CNS Drug Development: Fluorinated amines often enhance blood-brain barrier permeability .

-

Kinase Inhibitors: The bromophenyl group may act as a hydrophobic anchor in ATP-binding pockets.

Agrochemical Uses

-

Herbicide Synthons: Bromine and fluorine substituents can improve lipid solubility for foliar uptake.

Recent Research Developments

While direct studies on 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine are scarce, advances in fluorinated amine synthesis (e.g., catalytic asymmetric fluorination) suggest pathways to enantioselective variants . Industrial-scale adaptations of the sodium borohydride reduction method remain a focus for cost-effective production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume